Cas no 885280-84-2 (4-Thiazolemethanamine,2-(2-ethylphenyl)-)

4-Thiazolemethanamine,2-(2-ethylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazolemethanamine,2-(2-ethylphenyl)-
- [2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanamine
- [2-(2-ETHYL-PHENYL)THIAZOL-4-YL]METHYLAMINE
- C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine
- FT-0725091
- DTXSID30723013
- 885280-84-2
- AB27138
- AKOS011677136
- 1-[2-(2-Ethylphenyl)-1,3-thiazol-4-yl]methanamine
- (2-(2-ETHYLPHENYL)THIAZOL-4-YL)METHANAMINE
-
- MDL: MFCD06738421
- Inchi: InChI=1S/C12H14N2S/c1-2-9-5-3-4-6-11(9)12-14-10(7-13)8-15-12/h3-6,8H,2,7,13H2,1H3
- InChI Key: PYQJJEJQIQQDDE-UHFFFAOYSA-N
- SMILES: CCC1=CC=CC=C1C2=NC(=CS2)CN
Computed Properties
- Exact Mass: 218.08800
- Monoisotopic Mass: 218.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 67.2Ų
- Surface Charge: 0
Experimental Properties
- PSA: 67.15000
- LogP: 3.53150
4-Thiazolemethanamine,2-(2-ethylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005957-100mg |
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine |
885280-84-2 | 95% | 100mg |
$255 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005957-250mg |
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine |
885280-84-2 | 95% | 250mg |
$370 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005957-1g |
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine |
885280-84-2 | 95% | 1g |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0212-250mg |
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine |
885280-84-2 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0212-100mg |
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine |
885280-84-2 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0212-5g |
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine |
885280-84-2 | 96% | 5g |
¥34958.27 | 2025-01-21 | |
eNovation Chemicals LLC | Y1005957-50mg |
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine |
885280-84-2 | 95% | 50mg |
$190 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0212-500mg |
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine |
885280-84-2 | 96% | 500mg |
¥4800.42 | 2025-01-21 | |
Ambeed | A456185-1g |
(2-(2-Ethylphenyl)thiazol-4-yl)methanamine |
885280-84-2 | 97% | 1g |
$192.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1005957-500mg |
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine |
885280-84-2 | 95% | 500mg |
$610 | 2025-03-01 |
4-Thiazolemethanamine,2-(2-ethylphenyl)- Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 4-Thiazolemethanamine,2-(2-ethylphenyl)-
4-Thiazolemethanamine, 2-(2-ethylphenyl)- (CAS No: 885280-84-2)
4-Thiazolemethanamine, 2-(2-ethylphenyl)- is a compound with the CAS registry number 885280-84-2, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of 4-thiazolemethanamine, 2-(2-ethylphenyl)- consists of a thiazole ring substituted with a methanamine group at position 4 and a 2-ethylphenyl group at position 2. This unique substitution pattern contributes to its distinct chemical properties and potential biological functions.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly due to their ability to modulate various cellular pathways. For instance, 4-thiazolemethanamine, 2-(2-ethylphenyl)- has been investigated for its potential as an anti-inflammatory agent. Research published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. The study further revealed that the compound's activity is comparable to that of nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a novel therapeutic agent.
In addition to its anti-inflammatory properties, 4-thiazolemethanamine, 2-(2-ethylphenyl)- has also been explored for its antioxidant capabilities. A study conducted by researchers at the University of California, Los Angeles (UCLA), found that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. The findings were published in *Free Radical Biology and Medicine*, where the authors emphasized the compound's potential as a preventive agent against age-related diseases.
The synthesis of 4-thiazolemethanamine, 2-(2-ethylphenyl)- involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A recent paper in *Organic Process Research & Development* detailed an optimized synthesis route that employs palladium-catalyzed cross-coupling reactions to construct the thiazole ring and introduce the substituents. This method not only enhances yield but also reduces reaction time, making it more suitable for large-scale production.
From an industrial perspective, 4-thiazolemethanamine, 2-(2-ethylphenyl)- has found applications in agrochemicals and materials science. In agriculture, it has been tested as a plant growth regulator, showing promising results in enhancing crop yield under stress conditions such as drought and salinity. A field trial conducted in collaboration with agricultural research institutions in Brazil demonstrated that the compound significantly improved wheat yield by up to 30% under water-limited conditions.
Furthermore, 4-thiazolemethanamine, 2-(2-ethylphenyl)- has been utilized in the development of advanced materials for energy storage applications. Researchers at Stanford University have incorporated this compound into polymer electrolytes for lithium-ion batteries, resulting in improved ion conductivity and thermal stability. The findings were published in *Advanced Materials*, where the authors highlighted its potential to revolutionize battery technology by enabling safer and more efficient energy storage systems.
Despite its numerous applications, the safety profile of 4-thiazolemethanamine, 2-(2-ethylphenyl)- remains a critical area of investigation. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require comprehensive toxicological assessments before any compound can be approved for therapeutic use. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity; however, long-term studies are still underway to evaluate its chronic effects.
In conclusion, 4-thiazolemethanamine, 2-(2-ethylphenyl)- (CAS No: 885280-84-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure endows it with diverse biological activities, making it a valuable tool in drug discovery and material science. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in addressing global health and environmental challenges.
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